1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 307340-41-6
VCID: VC21374213
InChI: InChI=1S/C21H18N4O/c26-15(14-25-21-12-6-3-9-18(21)22-23-25)13-24-19-10-4-1-7-16(19)17-8-2-5-11-20(17)24/h1-12,15,26H,13-14H2
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C5=CC=CC=C5N=N4)O
Molecular Formula: C21H18N4O
Molecular Weight: 342.4g/mol

1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol

CAS No.: 307340-41-6

Cat. No.: VC21374213

Molecular Formula: C21H18N4O

Molecular Weight: 342.4g/mol

* For research use only. Not for human or veterinary use.

1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol - 307340-41-6

Specification

CAS No. 307340-41-6
Molecular Formula C21H18N4O
Molecular Weight 342.4g/mol
IUPAC Name 1-(benzotriazol-1-yl)-3-carbazol-9-ylpropan-2-ol
Standard InChI InChI=1S/C21H18N4O/c26-15(14-25-21-12-6-3-9-18(21)22-23-25)13-24-19-10-4-1-7-16(19)17-8-2-5-11-20(17)24/h1-12,15,26H,13-14H2
Standard InChI Key RLRSSTDKZZQAGJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C5=CC=CC=C5N=N4)O
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C5=CC=CC=C5N=N4)O

Introduction

Chemical Structure and Properties

Basic Identification

The compound 1-(1H-benzo[d] triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol is uniquely identified by several parameters that establish its chemical identity. These identification markers are crucial for researchers seeking to study or utilize this compound in various applications. Table 1 summarizes the basic identification parameters for this compound.

Table 1: Basic Identification Parameters of 1-(1H-benzo[d] triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol

ParameterValue
Name1-(1H-benzo[d] triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol
Common Synonyms1-(benzotriazol-1-yl)-3-carbazol-9-ylpropan-2-ol; 9H-Carbazole-9-ethanol, α-(1H-benzotriazol-1-ylmethyl)-; 1-(1H-benzotriazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol
CAS Registry Number307340-41-6
Molecular FormulaC21H18N4O
Molar Mass342.39 g/mol

The nomenclature follows IUPAC guidelines, clearly indicating the presence of benzotriazole and carbazole moieties connected via a propanol linker . The CAS registry number serves as a unique identifier for this specific chemical compound in various databases and literature. The multiple synonyms reflect different naming conventions but all refer to the same molecular structure, which is important for comprehensive literature searches and database queries when researching this compound.

Physical Properties

Understanding the physical properties of 1-(1H-benzo[d] triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol is essential for predicting its behavior in different environments and applications. Table 2 presents the known physical properties of this compound, although it should be noted that many of these values are predicted rather than experimentally determined.

Table 2: Physical Properties of 1-(1H-benzo[d] triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol

PropertyValueMethod of Determination
Physical StateSolid (presumed)Based on structural characteristics
Density1.33 ± 0.1 g/cm³Predicted
Boiling Point560.3 ± 50.0 °CPredicted
pKa13.17 ± 0.20Predicted
AppearanceNot reported-
SolubilityNot reported-

The relatively high predicted boiling point (560.3 ± 50.0 °C) suggests that the compound has low volatility under standard conditions, which is typical for compounds with high molecular weight and the presence of hydrogen bonding capabilities through the hydroxyl group . This property would be advantageous for applications requiring thermal stability or prolonged exposure to elevated temperatures.

The predicted pKa value of 13.17 ± 0.20 indicates that the compound is a weak acid, which is consistent with the presence of an alcohol functional group. This moderate acidity suggests that the hydroxyl group could participate in hydrogen bonding interactions but would only deprotonate under strongly basic conditions. Such behavior would influence the compound's interactions with other molecules, solvents, and potential biological targets.

The density value of 1.33 ± 0.1 g/cm³ is within the expected range for organic compounds containing aromatic rings and heteroatoms. These predicted physical properties provide a theoretical framework for understanding the compound's behavior, although experimental verification would be valuable for more accurate characterization.

Structural Features

The compound's structure suggests potential for various non-covalent interactions, including π-π stacking between the aromatic systems, hydrogen bonding through the hydroxyl group, and potential coordination through the nitrogen atoms, particularly those in the triazole ring. These interactions could influence crystal packing, solubility properties, and interactions with biological macromolecules or material substrates.

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